2-Methoxy-3,5-dimethylpyrazine

説明

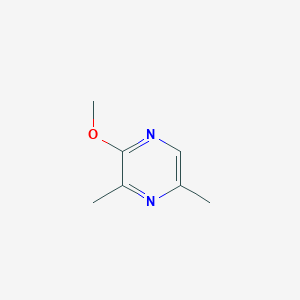

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKLSVWRSUPMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423905 | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92508-08-2 | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92508-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-3,5-dimethylpyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,5-dimethylpyrazine is a heterocyclic organic compound belonging to the class of methoxypyrazines. It is a potent aroma compound with a very low odor threshold, primarily known for its strong musty, moldy, and earthy scent.[1] This compound is a significant contributor to the "corky" taint in wine, second only to 2,4,6-trichloroanisole (TCA).[1] Its presence has also been detected in other products such as coffee and can be produced by certain bacteria, such as Rhizobium excellensis.[1] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and known biological interactions of 2-Methoxy-3,5-dimethylpyrazine.

Core Chemical Properties

The fundamental chemical and physical properties of 2-Methoxy-3,5-dimethylpyrazine are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3][4] |

| Molecular Weight | 138.17 g/mol | [1][2][3][4][5] |

| Boiling Point | 177.72 °C (estimated) | [6] |

| Melting Point | Not available | |

| Density | 1.043 g/cm³ (predicted) | |

| Vapor Pressure | 1.383 mmHg @ 25 °C (estimated) | [6] |

| Solubility | Soluble in alcohol; Water solubility: 1633 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 1.672 (estimated) | [6] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Source |

| Kovats Retention Index (Non-polar column) | 1040, 1054, 1055 | [2][5] |

| Kovats Retention Index (Polar column) | 1417, 1423, 1433, 1450 | [2][5] |

Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-3,5-dimethylpyrazine can be achieved through the methylation of its corresponding hydroxyl precursor, 2-hydroxy-3,5-dimethylpyrazine.[7]

Experimental Protocol: Synthesis via Methylation of 2-Hydroxy-3,5-dimethylpyrazine

This protocol is based on the general synthesis of methoxypyrazines and is adapted for 2-Methoxy-3,5-dimethylpyrazine.

Materials:

-

2-Hydroxy-3,5-dimethylpyrazine

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3,5-dimethylpyrazine in the chosen anhydrous aprotic solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation of the hydroxyl group.

-

Methylation: Slowly add the methylating agent to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of the quenching solution. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the extraction solvent.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct involvement of 2-Methoxy-3,5-dimethylpyrazine in distinct cellular or biochemical signaling pathways beyond its role as an odorant. Its primary known biological effect is the stimulation of the olfactory system, leading to the perception of its characteristic aroma.

Sensory Perception: The Olfactory Signaling Pathway

The perception of 2-Methoxy-3,5-dimethylpyrazine's aroma is mediated by the olfactory system. This complex process begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity and culminates in the processing of this information by the brain. A simplified representation of this pathway is provided below.

Conclusion

2-Methoxy-3,5-dimethylpyrazine is a well-characterized aroma compound with significant implications in the food and beverage industry. While its basic chemical properties are established, further research is needed to elucidate its potential roles in biological systems beyond olfaction. The provided synthesis protocol offers a foundation for researchers to produce this compound for further study. A deeper understanding of its interactions with biological targets could open new avenues for research in sensory science and potentially other areas of drug development.

References

- 1. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]

- 2. 2-methoxy-3,5-dimethylpyrazine [webbook.nist.gov]

- 3. 2-methoxy-3,5-dimethylpyrazine [webbook.nist.gov]

- 4. 2-methoxy-3,5-dimethylpyrazine [webbook.nist.gov]

- 5. 2-Methoxy-3,5-dimethylpyrazine | C7H10N2O | CID 6429218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]

- 7. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presence of 2-Methoxy-3,5-dimethylpyrazine in the Food Ascape: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analytical quantification, and biosynthetic pathways of 2-methoxy-3,5-dimethylpyrazine (MDMP) in various food products is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of this potent aroma compound, known for its distinct musty and earthy notes, and its significance in the flavor profiles of numerous consumables.

MDMP, a heterocyclic organic compound, is a significant contributor to the aroma of a range of food items, most notably as a key component of "cork taint" in wine.[1][2] Its presence has also been confirmed in coffee, where it can contribute to off-flavors, as well as in oak wood used for barrel aging and, in some instances, public water supplies.[1] The bacterium Rhizobium excellensis has been identified as a producer of MDMP, utilizing amino acids such as L-leucine and L-alanine as precursors.[1][3]

This technical guide consolidates quantitative data from various studies into a structured format, offering a clear comparison of MDMP concentrations across different food matrices. It also provides detailed experimental protocols for the extraction, identification, and quantification of this compound, with a focus on widely-used analytical techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Furthermore, this guide elucidates the biosynthetic formation of MDMP, presenting a diagrammatic representation of the signaling pathways involved. This visual aid, created using the DOT language, provides a clear and concise overview of the transformation of amino acid precursors into the final aroma compound.

Quantitative Occurrence of 2-Methoxy-3,5-dimethylpyrazine in Foodstuffs

The concentration of 2-methoxy-3,5-dimethylpyrazine can vary significantly depending on the food matrix, processing methods, and environmental factors. The following table summarizes the reported concentrations in various food items.

| Food Product | Concentration Range | Reference |

| Wine (with cork taint) | Can be a significant contributor to off-aroma | [1][2] |

| Coffee | Detected, can contribute to off-flavors | [1] |

| Oak Wood (for barrels) | Present, can migrate into wine | [1] |

| Public Water Supplies | Identified as a source of musty odors | [1] |

| Roasted Hazelnuts | Identified as a potent odorant | [4] |

| Cocoa Products | Pyrazines are key flavor compounds, though specific MDMP data is limited | [5][6] |

Experimental Protocols for Quantification

The accurate quantification of 2-methoxy-3,5-dimethylpyrazine in complex food matrices is crucial for quality control and research. The most common method employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of 2-Methoxy-3,5-dimethylpyrazine

1. Sample Preparation:

-

For liquid samples (e.g., wine, water), a known volume is placed in a headspace vial.

-

For solid samples (e.g., coffee, cork), the sample may be ground and a specific weight is used.

-

An internal standard (e.g., a deuterated analog of the analyte) is added to the vial for accurate quantification.

-

A salt, such as sodium chloride, is often added to the vial to increase the volatility of the analyte.

2. HS-SPME Extraction:

-

The vial is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

-

The SPME fiber is then introduced into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed.

-

The analytes are separated on a capillary column (e.g., DB-WAX).

-

The mass spectrometer is used for detection and quantification, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Biosynthesis of 2-Methoxy-3,5-dimethylpyrazine

The formation of 2-methoxy-3,5-dimethylpyrazine in biological systems, such as by the bacterium Rhizobium excellensis, involves the utilization of amino acids as precursors. The proposed pathway involves the formation of a key intermediate, 2-hydroxy-3,5-dimethylpyrazine, which is subsequently methylated to yield the final methoxypyrazine.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-methoxy-3,5-dimethyl pyrazine, 92508-08-2 [thegoodscentscompany.com]

- 5. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Aroma Profile of 2-Methoxy-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aroma profile, quantitative data, and analytical methodologies for 2-Methoxy-3,5-dimethylpyrazine (MDMP). This potent aroma compound is a significant contributor to the sensory profile of various products and its detection and characterization are crucial in fields ranging from food and beverage quality control to environmental and pharmaceutical sciences.

Aroma Profile of 2-Methoxy-3,5-dimethylpyrazine

2-Methoxy-3,5-dimethylpyrazine is a heterocyclic organic compound renowned for its extremely potent and distinct aroma.[1] Even at trace concentrations, it can significantly impact the overall sensory perception of a product.

Sensory Descriptors: The aroma of MDMP is consistently described with a range of earthy and musty notes. Common descriptors include:

-

Earthy[1]

-

Potato bin[1]

-

Wet cork[1]

-

Fresh hazelnuts[1]

-

Fungal must[2]

-

Corky[3]

-

Herbaceous[3]

-

Dusty[3]

Odor Threshold: The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell. MDMP is characterized by an exceptionally low odor threshold, making it a potent off-flavor compound in many contexts.

Quantitative Data

The concentration of 2-Methoxy-3,5-dimethylpyrazine can vary significantly depending on the matrix. The following tables summarize the reported odor thresholds and concentration levels in various products.

Table 1: Odor Threshold of 2-Methoxy-3,5-dimethylpyrazine

| Matrix | Odor Threshold Concentration |

| White Wine | 2.1 ng/L[1][2][4][5][6] |

| Water | 0.4 ng/L |

Table 2: Concentration of 2-Methoxy-3,5-dimethylpyrazine in Various Matrices

| Matrix | Concentration Range | Notes |

| Untreated Natural Cork Stoppers | > 10 ng/cork (in approx. 40% of samples)[3] | A significant source of "corky" taint in wine.[1][2] |

| Drinking Water (with earthy-musty off-odor) | 77.2 ng/mL[2] | Identified as the cause of musty odors in public water supplies.[7] |

| Raw Arabica Coffee | Identified as a potent odorant | The concentration was not specified, but it was noted as a key aroma compound.[8] |

| Oak Wood | Can be contaminated | Toasting of oak barrels can significantly reduce the MDMP content.[3] |

Experimental Protocols

The accurate detection and quantification of 2-Methoxy-3,5-dimethylpyrazine require sensitive and specific analytical methods. Sensory evaluation protocols are also critical for determining its impact on aroma.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile and semi-volatile compounds like MDMP in various matrices.

Sample Preparation (General Protocol):

-

Place a known amount of the sample (e.g., 10 mL of wine or water, or a specified weight of ground coffee or cork) into a headspace vial.

-

For liquid samples, the addition of salt (e.g., NaCl) can increase the volatility of the analyte.

-

Add a known amount of a suitable internal standard (e.g., a deuterated analog of MDMP) for accurate quantification.

-

Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to equilibrate in the headspace.

HS-SPME Procedure:

-

Expose a solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.

-

Retract the fiber and introduce it into the heated injection port of the gas chromatograph.

GC-MS Conditions (Example for Water Analysis):

-

Injector: Splitless mode, 250°C.

-

Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature gradient to ensure the separation of MDMP from other volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 240°C).

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of MDMP and the internal standard.

Sensory Analysis: Odor Threshold Determination by 3-Alternative Forced-Choice (3-AFC) Method (based on ASTM E679)

This method is a standard procedure for determining the detection threshold of a substance.

Panelist Selection and Training:

-

Select a panel of assessors (typically 8-12 individuals) based on their sensory acuity and ability to consistently detect and describe the target aroma.

-

Train the panelists to recognize the specific musty/earthy aroma of 2-Methoxy-3,5-dimethylpyrazine.

Sample Preparation:

-

Prepare a series of ascending concentrations of MDMP in a neutral matrix (e.g., deionized water or a base wine free of taints). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

Testing Procedure:

-

Present three samples to each panelist in a single trial: two are blanks (the neutral matrix) and one contains a specific concentration of MDMP.

-

The position of the sample containing MDMP is randomized for each trial.

-

Each panelist is asked to identify the "odd" sample.

-

The test begins with concentrations well below the expected threshold and progresses to higher concentrations.

-

A correct identification is followed by a trial with a higher concentration until the panelist consistently identifies the correct sample.

Data Analysis:

-

The individual threshold for each panelist is calculated as the geometric mean of the last concentration at which they could not correctly identify the sample and the first concentration at which they could.

-

The group threshold is the geometric mean of the individual thresholds.

Formation Pathway and Signaling

Microbial Formation: 2-Methoxy-3,5-dimethylpyrazine is a known natural product. The bacterium Rhizobium excellensis, which is commonly found in soil, can produce MDMP from amino acid precursors.[3][7] The primary precursors are L-leucine and L-alanine.[3]

Caption: Microbial formation of 2-Methoxy-3,5-dimethylpyrazine.

Olfactory Signaling: The perception of odors, including that of MDMP, is initiated by the interaction of the odorant molecule with olfactory receptors in the nasal cavity. This binding event triggers a cascade of intracellular signals that are ultimately transmitted to the brain for processing and interpretation of the aroma.

Caption: Generalized olfactory signal transduction pathway.

Conclusion

2-Methoxy-3,5-dimethylpyrazine is a highly potent aroma compound with a distinct musty and earthy sensory profile. Its extremely low odor threshold necessitates the use of sensitive and reliable analytical techniques for its detection and quantification. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and an understanding of its formation, serves as a valuable resource for researchers, scientists, and drug development professionals working with this impactful molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks. | Semantic Scholar [semanticscholar.org]

- 7. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]

- 8. Potent odorants of raw Arabica coffee. Their changes during roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacterial Production of 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aromatic compound with significant implications in the flavor and fragrance industries, as well as being noted as a contributor to off-odors in products like wine. While its chemical synthesis is established, there is growing interest in microbial production as a sustainable and "natural" alternative. The bacterium Rhizobium excellensis has been identified as a natural producer of MDMP.[1][2] This technical guide provides a comprehensive overview of the bacterial production of MDMP, consolidating the available scientific knowledge and proposing detailed experimental protocols based on established principles of microbiology and biochemistry. Due to the limited direct research on this specific molecule's biosynthesis, this guide employs reasoned hypotheses based on analogous pathways for other microbial pyrazines. It is intended to serve as a foundational resource for researchers aiming to explore and optimize the bacterial synthesis of this valuable compound.

Proposed Biosynthetic Pathway in Rhizobium excellensis

The biosynthesis of 2-Methoxy-3,5-dimethylpyrazine in Rhizobium excellensis is understood to originate from the amino acid precursors L-alanine and L-leucine.[1][2] While the precise enzymatic cascade has not been fully elucidated in the literature, a plausible pathway can be proposed by combining knowledge of α-keto acid metabolism, the formation of other alkylpyrazines, and the well-documented role of O-methyltransferases.

The proposed pathway consists of three main stages:

-

Formation of α-Keto Acid Precursors: L-alanine and L-leucine are converted to their corresponding α-keto acids, pyruvate and α-ketoisocaproate, respectively, through transamination or oxidative deamination reactions.

-

Formation of the Pyrazine Core: The α-keto acids undergo a series of transformations to form α-amino ketone intermediates. These intermediates then condense to form the heterocyclic core, likely resulting in a hydroxypyrazine intermediate, 2-hydroxy-3,5-dimethylpyrazine. This process is analogous to the formation of 2,5-dimethylpyrazine from L-threonine, which proceeds via the dimerization of the α-amino ketone, aminoacetone.[3]

-

O-Methylation: The final step is the methylation of the hydroxyl group on the pyrazine ring to form the methoxy group characteristic of MDMP. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from SAM to the 2-hydroxy-3,5-dimethylpyrazine substrate.[4]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the cultivation of Rhizobium excellensis and the production, extraction, and analysis of MDMP.

Media and Culture Preparation

2.1.1 Yeast Extract Mannitol (YEM) Medium

This standard medium is effective for the general cultivation of Rhizobium species.[1][5][6][7]

| Component | Concentration (g/L) |

| Mannitol | 10.0 |

| Yeast Extract | 1.0 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.2 |

| NaCl | 0.1 |

| For solid medium: | |

| Agar | 20.0 |

Protocol:

-

Dissolve all components, except agar, in 1 L of distilled water.

-

Adjust the pH to 6.8 - 7.0 using HCl or NaOH.[7]

-

For solid medium, add agar and heat to boiling to dissolve completely.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

Cool to approximately 50°C before pouring plates or inoculating liquid cultures.

2.1.2 Inoculum Preparation

-

Streak a cryopreserved stock of Rhizobium excellensis onto a YEM agar plate.

-

Incubate at 28°C for 3-4 days until single colonies are visible.

-

Inoculate a single colony into a 50 mL sterile centrifuge tube containing 10 mL of YEM broth.

-

Incubate at 28°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.

Fermentation for MDMP Production

This protocol utilizes a batch-fed strategy in a controlled bioreactor.

Protocol:

-

Prepare the main fermentation volume of YEM broth and sterilize it in a suitable bioreactor.

-

Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Set the fermentation parameters:

-

Temperature: 28°C

-

pH: 7.0 (controlled with automated addition of 1M H₂SO₄ and 2M NaOH)

-

Aeration: 1.0 vvm (vessel volumes per minute) of sterile air

-

Agitation: 300-500 rpm (to maintain dissolved oxygen > 20%)

-

-

Prepare sterile stock solutions of the precursors: L-alanine (100 g/L) and L-leucine (50 g/L).

-

After 24 hours of initial growth, begin feeding the precursor stock solutions. A pulsed feeding strategy (e.g., adding a specific volume every 8-12 hours) can be employed to avoid substrate inhibition. The final concentration in the broth should be empirically determined, starting in the range of 1-5 g/L for each amino acid.

-

Monitor the fermentation by taking periodic samples to measure cell density (OD₆₀₀) and MDMP concentration.

-

Continue the fermentation for 72-120 hours, or until MDMP production plateaus.

Product Extraction and Quantification

Protocol:

-

Extraction:

-

Centrifuge a 10 mL sample of the fermentation broth at 8,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add an equal volume of ethyl acetate.

-

Vortex vigorously for 2 minutes and then allow the phases to separate.

-

Carefully collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction on the aqueous phase with a fresh volume of ethyl acetate to maximize recovery.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: 1 µL of the extract.

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

MS Detection: Operate in scan mode to identify the MDMP peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of MDMP (e.g., m/z 138, 123).

-

Standard Curve: Prepare a standard curve using a certified standard of 2-Methoxy-3,5-dimethylpyrazine to accurately quantify the concentration in the samples.

-

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. jetir.org [jetir.org]

- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tmmedia.in [tmmedia.in]

- 6. Optimization of Dairy Sludge for Growth of Rhizobium Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Culture Optimization for Mass Production of Rhizobium Using Bioreactor Made of Readily Available Materials and Agitated by Air Flow [scirp.org]

Unraveling the Synthesis of 2-Methoxy-3,5-dimethylpyrazine in Rhizobium excellensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aroma compound naturally produced by the bacterium Rhizobium excellensis. This technical guide provides a comprehensive overview of the current understanding of the MDMP biosynthetic pathway in this organism. While the complete enzymatic cascade has not been fully elucidated in R. excellensis, this document outlines a proposed pathway based on established precursors and analogous microbial systems. This guide also details generalized experimental protocols for pathway elucidation and presents a framework for quantitative data analysis, serving as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a volatile organic compound known for its distinct earthy and musty aroma.[1] In the context of the food and beverage industry, it is often associated with cork taint in wine.[2] The bacterium Rhizobium excellensis has been identified as a significant producer of MDMP.[1][2] Understanding the biosynthetic pathway of this secondary metabolite in R. excellensis is crucial for controlling its formation in undesirable contexts and for potentially harnessing its production for various applications. This guide synthesizes the known information about MDMP biosynthesis in R. excellensis and proposes a putative pathway based on research in other pyrazine-producing microorganisms.

Known Precursors of MDMP in Rhizobium excellensis

Studies have demonstrated that Rhizobium excellensis actively synthesizes MDMP from specific amino acid precursors. The primary building blocks for the MDMP molecule have been identified through feeding studies.

| Precursor Amino Acid | Role in MDMP Biosynthesis |

| L-Alanine | Primary Precursor |

| L-Leucine | Primary Precursor |

| L-Phenylalanine | Minor Precursor |

| L-Valine | Minor Precursor |

Table 1: Confirmed Amino Acid Precursors for MDMP Biosynthesis in Rhizobium excellensis.[2]

Proposed Biosynthetic Pathway of MDMP

While the exact enzymatic steps for MDMP synthesis in R. excellensis have not been detailed in the scientific literature, a plausible pathway can be proposed by combining the known precursors with established mechanisms of pyrazine biosynthesis in other bacteria, such as Bacillus subtilis and Pseudomonas fluorescens.[3][4] The proposed pathway involves the formation of key α-aminoketone intermediates, their condensation to form a dihydropyrazine ring, subsequent oxidation, and a final methoxylation step.

Formation of α-Aminoketone Intermediates

The initial step is hypothesized to be the conversion of the primary amino acid precursors, L-alanine and L-leucine, into their corresponding α-aminoketones. This transformation is likely catalyzed by a suite of enzymes including aminotransferases and dehydrogenases. For instance, L-threonine dehydrogenase has been shown to be a key enzyme in the synthesis of 2,5-dimethylpyrazine in Bacillus subtilis by converting L-threonine to L-2-amino-acetoacetate, which then decarboxylates to form aminoacetone.[4] A similar enzymatic logic can be applied to the precursors in R. excellensis.

Condensation and Ring Formation

Two molecules of the α-aminoketone intermediates are proposed to spontaneously condense to form a dihydropyrazine ring. This type of condensation is a common step in the biosynthesis of various pyrazines in microorganisms.

Aromatization

The dihydropyrazine intermediate is then likely oxidized to form the stable aromatic pyrazine ring, 2-hydroxy-3,5-dimethylpyrazine. This oxidation step could be enzymatic, potentially involving an oxidase, or could occur spontaneously.

Methoxylation

The final step in the biosynthesis of MDMP is the methylation of the hydroxyl group on the pyrazine ring. This reaction is catalyzed by an O-methyltransferase (OMT), which would utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to yield 2-methoxy-3,5-dimethylpyrazine. O-methyltransferases have been identified as the key enzymes in the final step of methoxypyrazine biosynthesis in other organisms.[5][6]

Experimental Protocols for Pathway Elucidation

To fully characterize the MDMP biosynthetic pathway in R. excellensis, a series of experiments would be required. The following are generalized protocols for key experiments.

Stable Isotope Labeling Studies

Objective: To confirm the incorporation of precursors and trace the metabolic fate of atoms into the final product.

Methodology:

-

Culture R. excellensis in a defined minimal medium.

-

Supplement parallel cultures with isotopically labeled precursors (e.g., 13C-L-alanine, 15N-L-leucine).

-

Extract the volatile compounds from the culture headspace using solid-phase microextraction (SPME).

-

Analyze the extracted compounds by gas chromatography-mass spectrometry (GC-MS) to detect the incorporation of the isotopic labels into the MDMP molecule.

Identification and Characterization of Key Enzymes

Objective: To identify and functionally characterize the enzymes responsible for each step in the pathway.

Methodology:

-

Genome Mining: Sequence the genome of R. excellensis and use bioinformatics tools to identify putative genes for aminotransferases, dehydrogenases, and O-methyltransferases.

-

Gene Knockout: Create targeted gene knockouts for the candidate enzymes. Analyze the resulting mutants for their ability to produce MDMP. A loss of production would indicate the involvement of the knocked-out gene.

-

Heterologous Expression and Enzyme Assays: Clone the candidate genes into an expression host (e.g., E. coli). Purify the recombinant proteins and perform in vitro enzyme assays with the hypothesized substrates to confirm their activity.

Identification of Intermediates

Objective: To detect and identify the proposed intermediates in the biosynthetic pathway.

Methodology:

-

Culture the wild-type and gene knockout strains of R. excellensis.

-

Extract metabolites from the culture broth and cell lysates at various time points.

-

Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to search for the predicted masses of the proposed intermediates (e.g., α-aminoketones, dihydropyrazine).

Quantitative Data Presentation (Hypothetical Example)

As specific quantitative data for MDMP biosynthesis in R. excellensis is not yet available, the following table provides a template for how such data could be presented. This example illustrates the precursor conversion rates and the effect of a hypothetical gene knockout on MDMP production.

| Condition | Precursor Fed (Concentration) | MDMP Produced (ng/L) | Conversion Rate (%) |

| Wild-Type | L-Alanine (1 g/L) | 150 ± 12 | 0.015 |

| Wild-Type | L-Leucine (1 g/L) | 125 ± 10 | 0.0125 |

| ΔOMT1 Mutant | L-Alanine (1 g/L) | < 2 (Below Detection Limit) | < 0.0002 |

| ΔOMT1 Mutant | L-Leucine (1 g/L) | < 2 (Below Detection Limit) | < 0.0002 |

Table 2: Example of Quantitative Data for MDMP Production. Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The biosynthesis of 2-methoxy-3,5-dimethylpyrazine in Rhizobium excellensis is a scientifically interesting and industrially relevant process. While the primary amino acid precursors are known, the detailed enzymatic pathway remains to be fully elucidated. The proposed pathway, based on analogous microbial systems, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate and characterize each step of the MDMP biosynthesis. Future work should focus on the identification and characterization of the specific enzymes involved, which will not only provide a complete picture of this metabolic pathway but also open up possibilities for its biotechnological manipulation.

References

- 1. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]

- 2. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Human Olfactory Receptor for 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a potent aroma compound with a characteristic musty, earthy, and nutty odor. It is a key component in the flavor profile of many roasted and fermented foods and beverages. Understanding the specific human olfactory receptor (OR) that detects this compound is crucial for flavor science, fragrance development, and potentially for diagnostics and therapeutics related to olfaction. This technical guide synthesizes the current scientific understanding of the human olfactory receptor for MDMP, focusing on the identification of the receptor, its signaling pathway, quantitative activation data, and the experimental protocols used for its characterization. Recent research has identified the human olfactory receptor OR5K1 as the primary receptor for a range of pyrazine compounds, including those structurally similar to MDMP.

Identification of the Cognate Receptor: OR5K1

The deorphanization of human olfactory receptors—the process of identifying their activating ligands—is a complex challenge. However, a seminal study by Marcinek et al. (2021) successfully identified OR5K1 as a dedicated receptor for alkylpyrazines.[1][2][3] Through a large-scale screening of 616 human OR variants against 2,3,5-trimethylpyrazine, a structurally related pyrazine, OR5K1 was identified as the sole responding receptor.[1][2][3] Subsequent screening of 178 key food odorants confirmed that OR5K1 is highly selective for pyrazines.[1] While direct quantitative data for 2-Methoxy-3,5-dimethylpyrazine was not the central focus of the initial paper, the robust response of OR5K1 to a variety of methoxypyrazines strongly indicates it is the cognate receptor for MDMP.

Further computational modeling and mutagenesis studies by Nicoli et al. (2023) have elucidated the binding pocket of OR5K1, providing a structural basis for its specificity to pyrazine derivatives.[4][5]

Quantitative Receptor Activation Data

The activation of OR5K1 by various pyrazine ligands has been quantified using heterologous expression systems coupled with luciferase reporter assays. The key parameter for quantifying the potency of a ligand is the half-maximal effective concentration (EC50), which represents the concentration of the ligand that elicits 50% of the maximal receptor response.

While the specific EC50 value for 2-Methoxy-3,5-dimethylpyrazine is not explicitly detailed in the primary literature, the following table summarizes the quantitative data for structurally similar and potent pyrazine agonists of OR5K1. This data provides a comparative framework for understanding the receptor's sensitivity to this class of compounds.

| Agonist Compound | EC50 (µM) | Reference |

| 2,3-Diethyl-5-methylpyrazine | 10.29 | [4] |

| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | [4] |

| 2-Ethyl-3,5(6)-dimethylpyrazine | 21.18 | [4] |

| 2,3,5-Trimethylpyrazine | 139.04 ± 7.08 | [1] |

| 2-sec-Butyl-3-methoxypyrazine | 5.012 | [6] |

| 2-Isobutyl-3-methoxypyrazine | 15.849 | [6] |

Signaling Pathway

Upon binding of an odorant ligand such as a pyrazine, OR5K1, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This canonical olfactory signaling pathway is crucial for converting the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

Caption: Canonical olfactory signaling pathway initiated by OR5K1 activation.

Experimental Protocols

The identification and characterization of OR5K1 as a pyrazine receptor were achieved through a series of key experiments. The following sections provide detailed methodologies for these assays.

Heterologous Expression of OR5K1 in HEK293 Cells

A crucial step in studying olfactory receptors is to express them in a host cell line that does not natively express them. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Caption: Workflow for heterologous expression of OR5K1 in HEK293 cells.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Plasmid Constructs: The coding sequence of human OR5K1 is cloned into a mammalian expression vector (e.g., pCI). To enhance cell surface expression and functional coupling, co-transfection with accessory proteins is essential. These include Receptor-Transporting Protein 1S (RTP1S) and the olfactory-specific G-protein alpha subunit (Gαolf).

-

Transfection: For transfection in a 96-well plate format, HEK293 cells are seeded to reach 50-80% confluency on the day of transfection. A lipid-based transfection reagent (e.g., Lipofectamine 2000) is used to introduce the plasmid DNA constructs into the cells according to the manufacturer's protocol.

-

Incubation: Following transfection, the cells are incubated for 24 to 48 hours to allow for the expression and trafficking of the OR5K1 receptor to the cell membrane.

Luciferase Reporter Assay for Receptor Activation

The luciferase reporter assay is a highly sensitive method to quantify receptor activation by measuring the downstream production of cyclic AMP (cAMP).

Methodology:

-

Co-transfection with Reporter Gene: During the transfection step described above, a reporter plasmid containing a firefly luciferase gene under the control of a cAMP response element (CRE) is included.

-

Cell Stimulation: After the 24-48 hour incubation period, the cell culture medium is replaced with a serum-free medium. The odorant, 2-Methoxy-3,5-dimethylpyrazine, is diluted to various concentrations in the serum-free medium and added to the cells.

-

Lysis and Substrate Addition: Following a 4-6 hour stimulation period, the cells are lysed. A luciferase substrate (e.g., luciferin) is then added to the cell lysate.

-

Luminescence Measurement: The light produced by the enzymatic reaction of luciferase with its substrate is measured using a luminometer. The intensity of the luminescence is directly proportional to the amount of cAMP produced, which in turn reflects the level of OR5K1 activation.

-

Data Analysis: The luminescence data is normalized to a control (e.g., cells not stimulated with the odorant) and plotted against the logarithm of the ligand concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Calcium Imaging Assay

An alternative method to measure receptor activation is through calcium imaging, which detects the influx of calcium ions following the opening of CNG channels.

Methodology:

-

Co-transfection with Gαqi/o: For this assay, cells are co-transfected with a promiscuous G-protein alpha subunit, such as Gαqi/o, which couples the receptor activation to the phospholipase C pathway, leading to an increase in intracellular calcium.

-

Loading with Calcium Indicator: After the 24-48 hour incubation, the cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Cell Stimulation and Imaging: The cells are then washed to remove excess dye and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the addition of 2-Methoxy-3,5-dimethylpyrazine. Upon addition of the odorant, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded in real-time.

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give a ΔF/F0 ratio. This ratio is then plotted against the ligand concentration to determine the EC50 value.

Conclusion and Future Directions

The identification of OR5K1 as the primary human olfactory receptor for pyrazines represents a significant advancement in our understanding of flavor perception. The quantitative data for structurally related pyrazines provide a strong foundation for predicting the interaction of 2-Methoxy-3,5-dimethylpyrazine with this receptor. Future research should focus on obtaining a direct and precise EC50 value for MDMP on OR5K1 to complete the quantitative characterization. Furthermore, the detailed experimental protocols provided herein offer a robust framework for researchers in academia and industry to investigate the interactions of other novel flavor and fragrance compounds with their cognate olfactory receptors. This knowledge will be instrumental in the rational design of new flavors and fragrances and may open new avenues for the development of diagnostics and therapeutics for olfactory disorders.

References

- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 4. Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m2or.chemsensim.fr [m2or.chemsensim.fr]

Microbial Origins of 2-Methoxy-3,5-dimethylpyrazine: A Technical Guide to a Potent Off-Odor Contaminant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a highly potent volatile organic compound (VOC) characterized by a persistent musty, earthy, or moldy aroma. With an exceptionally low odor detection threshold, even trace amounts of this compound can significantly impact the sensory profile of consumer products, leading to quality control failures and consumer complaints. While extensively studied in the food and beverage industry as a source of "corky" taint in wine and off-odors in water, the potential for MDMP contamination in pharmaceutical products represents a critical, yet underexplored, risk. This technical guide provides a comprehensive overview of the known microbial sources of MDMP, its biosynthetic pathway, detailed analytical protocols for its detection, and a discussion on the potential implications for pharmaceutical manufacturing.

Introduction: The Specter of Musty Off-Odors

Off-odors in consumer products are a significant concern, often indicating spoilage, contamination, or instability. In the pharmaceutical industry, where product integrity and patient safety are paramount, any deviation from the expected sensory profile can have serious consequences. Musty or earthy odors, in particular, can be alarming, suggesting potential microbial contamination.

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a key compound responsible for such off-odors.[1] It is a member of the methoxypyrazine family, a class of potent aroma compounds.[2] The aroma of MDMP is variously described as musty, moldy, earthy, "like a potato bin," or reminiscent of wet cork.[1] Its extreme potency is highlighted by its very low odor detection threshold, which has been determined to be as low as 2.1 nanograms per liter in white wine.[3] This means that minuscule concentrations, well below the detection limits of general analytical tests, can be readily perceived by the human nose, leading to product rejection.

While cases of musty off-odors in pharmaceuticals have been attributed to compounds like 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA) originating from packaging materials or environmental contamination, the role of microbially-produced pyrazines like MDMP is a plausible and significant area of concern.[4][5] The metabolic activity of microorganisms in raw materials, water systems, or biofilms can lead to the generation of a wide array of volatile organic compounds (VOCs), including pyrazines.[6] This guide focuses specifically on the microbial sources of MDMP and the technical knowledge required to investigate and potentially mitigate this contamination risk.

Microbial Sources of 2-Methoxy-3,5-dimethylpyrazine

Research has identified specific bacteria capable of producing significant quantities of MDMP. The primary microorganism implicated in MDMP synthesis is a bacterium isolated from cork and oak wood.

Rhizobium excellensis

A key identified microbial source of MDMP is the bacterium Rhizobium excellensis.[1] This species, belonging to the proteobacteria, has been shown to actively synthesize large quantities of MDMP.[1] R. excellensis is widespread in soil, suggesting a potential route of contamination for raw materials of natural origin used in pharmaceutical manufacturing.[1]

Other Potential Microbial Sources

While R. excellensis is the most definitively identified producer of MDMP, the biosynthesis of other pyrazines is widespread among various microbial genera, including Bacillus, Corynebacterium, and some fungi.[7] PubChem has also reported the presence of MDMP in Sulfitobacter pontiacus.[8] The metabolic pathways for pyrazine formation are known to exist in these common environmental microorganisms, suggesting that other species, potentially including those found in pharmaceutical manufacturing environments, may also have the capability to produce MDMP under specific conditions. Further research is needed to screen common pharmaceutical contaminants for their ability to produce this potent off-odor compound.

Biosynthesis of 2-Methoxy-3,5-dimethylpyrazine

The biosynthesis of MDMP by Rhizobium excellensis has been shown to originate from specific amino acid precursors. Understanding this pathway is crucial for developing control strategies, as limiting the availability of these precursors could be a potential mitigation approach.

Amino Acid Precursors

Rhizobium excellensis actively synthesizes MDMP from the amino acids L-alanine and L-leucine .[1] To a lesser extent, L-phenylalanine and L-valine can also serve as precursors.[1]

Hypothetical Biosynthetic Pathway

While the exact enzymatic steps in R. excellensis have not been fully elucidated, a plausible pathway can be hypothesized based on known microbial biosynthesis of other alkylpyrazines. The pathway likely involves two main stages: the formation of a hydroxypyrazine intermediate followed by an O-methylation step.

-

Formation of α-aminoketones: The initial step likely involves the enzymatic conversion of the precursor amino acids (L-alanine and L-leucine) into their corresponding α-aminoketones.

-

Condensation and Cyclization: Two molecules of these α-aminoketones then condense and cyclize to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to form the stable aromatic ring of 2-hydroxy-3,5-dimethylpyrazine.

-

O-Methylation: In the final step, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to the hydroxyl group, yielding the final product, 2-methoxy-3,5-dimethylpyrazine.[9]

Quantitative Data

The potency of MDMP necessitates highly sensitive analytical methods for its detection and quantification. The following tables summarize key quantitative data related to MDMP and the analytical methods used for its measurement.

Table 1: Sensory Threshold and Reported Concentrations of MDMP

| Parameter | Matrix | Value | Reference |

| Odor Detection Threshold | White Wine | 2.1 ng/L | [3] |

| Reported Concentration | Drinking Water | 77.2 ng/mL | [10] |

| Reported Presence | Untreated Cork Stoppers | >10 ng/cork (in ~40% of samples) | [1] |

Table 2: Performance of Analytical Methods for Methoxypyrazine Analysis

| Parameter | Method | Matrix | Value | Reference |

| Limit of Detection (LOD) | HS-SPME-GC-MS | Drinking Water | 0.83 ng/mL | [10] |

| Limit of Quantification (LOQ) | HS-SPME-GC-MS | Drinking Water | 2.5 ng/mL | [10] |

| Linearity (R²) | HS-SPME-GC-MS | Drinking Water | 0.9998 (2.5–500 ng/mL) | [10] |

Experimental Protocols

The analysis of trace levels of MDMP requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Microbial Culture and MDMP Production

Objective: To culture Rhizobium excellensis and induce MDMP production for analysis.

Methodology:

-

Culture Medium: Prepare a suitable liquid culture medium, such as a standard Luria-Bertani (LB) broth, supplemented with the precursor amino acids L-alanine and L-leucine (e.g., 1 g/L each).

-

Inoculation: Inoculate the sterile medium with a pure culture of Rhizobium excellensis.

-

Incubation: Incubate the culture at an appropriate temperature (e.g., 28-30°C) with agitation for a defined period (e.g., 48-72 hours) to allow for cell growth and secondary metabolite production.

-

Sample Collection: Aseptically collect a sample of the culture broth for MDMP analysis. Centrifuge the sample to separate the cells from the supernatant if desired.

Analysis of MDMP by HS-SPME-GC-MS

Objective: To extract, separate, and quantify MDMP from a liquid sample (e.g., culture supernatant, water, liquid pharmaceutical formulation).

Methodology:

-

Sample Preparation:

-

Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

-

For quantification, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue).

-

Add a salt (e.g., NaCl, ~1-2 g) to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE/silicone septum and a crimp cap.

-

-

HS-SPME Parameters:

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and effective for pyrazine analysis.

-

Incubation/Equilibration: Place the vial in an autosampler or heating block. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as the incubation.

-

-

GC-MS Parameters:

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250-270°C for efficient thermal desorption of the analytes from the SPME fiber.

-

Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.

-

GC Column: A mid-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating pyrazines.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp 1: Increase to 170°C at 3-5°C/min.

-

Ramp 2: Increase to 250°C at 15-20°C/min and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in Selected Ion Monitoring (SIM) mode for target ions of MDMP (e.g., m/z 138, 123) and the internal standard to enhance sensitivity and selectivity.

-

-

Implications and Risk Mitigation in Pharmaceutical Manufacturing

While there are no specific documented case studies of MDMP contamination in pharmaceutical products to date, the potential for such an event to occur is significant and warrants consideration. The ubiquitous nature of pyrazine-producing microorganisms in the environment, coupled with the use of water and natural raw materials in manufacturing, presents a viable pathway for contamination.

Potential Sources of Contamination:

-

Raw Materials: Raw materials of natural origin (e.g., plant-derived excipients) could harbor soil-borne microorganisms like Rhizobium excellensis.

-

Water Systems: Biofilms in purified water systems can be a reservoir for a diverse range of microorganisms. If precursor amino acids are present, these biofilms could potentially become sites of pyrazine synthesis.

-

Manufacturing Environment: Inadequate environmental controls can lead to the introduction and proliferation of microorganisms on equipment surfaces or in processing areas.

Risk Mitigation Strategies:

-

Raw Material Qualification: Implement rigorous microbial testing of incoming raw materials, particularly those of natural origin.

-

Water System Control: Maintain stringent control over pharmaceutical water systems, including regular sanitization and biofilm monitoring.

-

Environmental Monitoring: Conduct comprehensive environmental monitoring for bacteria and fungi in cleanrooms and processing areas.

-

Odor Complaint Investigation: In the event of a musty off-odor complaint, analytical methods such as HS-SPME-GC-MS should be employed to screen for potent volatile compounds like MDMP, in addition to other known musty odorants like haloanisoles.

-

Process Understanding: Monitor for the presence of volatile microbial metabolites as part of a Process Analytical Technology (PAT) approach to gain real-time insights into microbial activity during fermentation or other bioprocessing steps.[6]

Conclusion

2-Methoxy-3,5-dimethylpyrazine is an exceptionally potent off-odor compound of microbial origin that poses a potential, though not yet widely reported, risk to the pharmaceutical industry. The primary identified microbial source, Rhizobium excellensis, utilizes common amino acids for its synthesis, highlighting the importance of controlling microbial proliferation in all aspects of pharmaceutical manufacturing. By understanding the microbial sources, biosynthetic pathways, and analytical methods for MDMP, researchers and drug development professionals can be better equipped to investigate and mitigate the risks associated with musty off-odor contamination, thereby ensuring product quality and patient safety. Further research into the prevalence of MDMP-producing microorganisms in pharmaceutical environments and specific case studies of pyrazine-related off-odors in drug products is warranted.

References

- 1. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biosynce.com [biosynce.com]

- 4. Investigation of musty odour in pharmaceutical products by dynamic headspace gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. fiercepharma.com [fiercepharma.com]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. odournet.com [odournet.com]

- 9. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the "Musty" Taint: An In-depth Technical Guide to the Odor Detection Threshold of 2-Methoxy-3,5-dimethylpyrazine in Wine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor detection threshold of 2-Methoxy-3,5-dimethylpyrazine (MDMP) in wine, a potent compound often associated with "cork taint" and musty off-flavors. This document details the quantitative thresholds, the rigorous experimental protocols used for their determination, and the underlying physiological mechanisms of its perception.

Executive Summary

2-Methoxy-3,5-dimethylpyrazine is an extremely potent aroma compound with a remarkably low odor detection threshold in wine. Its presence, even at trace levels, can significantly impact the sensory profile of wine, often rendering it undesirable. The determination of its odor threshold is critical for quality control in the wine industry and for understanding the broader principles of olfactory science. This guide synthesizes key data and methodologies to provide a foundational resource for professionals in sensory science and related fields. The primary aroma characteristic of this compound is described as musty, moldy, earthy, or reminiscent of a potato bin.[1]

Quantitative Odor Threshold Data

The odor detection threshold of 2-Methoxy-3,5-dimethylpyrazine and a closely related isomer have been determined in wine through sensory analysis studies. The data highlights the exceptional potency of these compounds.

| Compound | Wine Type | Odor Detection Threshold (ng/L) | Sensory Method |

| 2-Methoxy-3,5-dimethylpyrazine (MDMP) | White Wine | 2.1 | Not specified, likely GC-O and sensory panel |

| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Red Wine | Orthonasal: 31 (Best Estimate Threshold) | ASTM E679 Ascending Forced-Choice |

| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Red Wine | Retronasal: 70 (Best Estimate Threshold) | ASTM E679 Ascending Forced-Choice |

Note: ng/L is equivalent to parts per trillion (ppt).

Experimental Protocols

The determination of odor detection thresholds is a meticulous process requiring standardized and validated methodologies. The following protocols are central to the sensory analysis of potent aroma compounds like 2-Methoxy-3,5-dimethylpyrazine in wine.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture like wine.[2] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: Volatile compounds from the wine sample are extracted and concentrated. Common methods include liquid-liquid extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

-

Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC column separates the compounds based on their volatility and polarity.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or a flame ionization detector) for chemical identification and quantification. The other stream is directed to an olfactometry port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port. The panelist records the time, duration, intensity, and a descriptor for each odor detected.

-

Data Analysis: The data from the chemical detector and the olfactometry port are correlated. This allows for the identification of the specific chemical compounds responsible for the perceived aromas.

ASTM E679: Ascending Forced-Choice Method of Limits

This standard practice provides a systematic approach to determine the sensory threshold of a substance.[1][3][4] It is designed to be a rapid and reliable method.

Methodology:

-

Panel Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

-

Sample Preparation: A series of solutions of the odorant in a base medium (e.g., a neutral wine) are prepared in ascending concentrations.

-

Presentation: In each trial, the panelist is presented with a set of three samples (a "triangle test"). Two of the samples are blanks (the base medium), and one contains the odorant at a specific concentration.

-

Forced-Choice Task: The panelist is required to identify the sample that is different from the other two, even if they have to guess.

-

Ascending Concentration Series: The concentration of the odorant is increased in a stepwise manner in subsequent trials.

-

Threshold Determination: An individual's detection threshold is typically calculated as the geometric mean of the last concentration they could not correctly identify and the first concentration they could. The group threshold is then calculated from the individual thresholds.

Three-Alternative Forced-Choice (3-AFC) Test

The 3-AFC test is a widely used discrimination method in sensory science.[5][6][7] It is particularly useful for determining detection thresholds.

Methodology:

-

Sample Presentation: Panelists are presented with three samples simultaneously. Two samples are identical (blanks), and one is different (contains the odorant).

-

Task: The panelist's task is to identify the odd sample.

-

Data Analysis: The number of correct identifications is recorded. Statistical analysis (e.g., using binomial distribution tables) is used to determine if the number of correct judgments is significantly above the chance level (which is 1/3 for a 3-AFC test). The concentration at which a statistically significant number of panelists can correctly identify the odd sample is considered the detection threshold.

Visualization of Methodologies and Pathways

To further elucidate the processes involved in odor detection and perception, the following diagrams illustrate the experimental workflow for determining an odor detection threshold and the known signaling pathway for pyrazine compounds.

Caption: Experimental workflow for determining odor detection threshold.

References

Physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine, a heterocyclic aromatic compound. It details its structural characteristics, physicochemical parameters, and spectral data. The guide also outlines experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Introduction

2-Methoxy-3,5-dimethylpyrazine is a substituted pyrazine that plays a significant role in the flavor and aroma chemistry of various food products and has potential applications in other areas of chemical research.[1] Its structural features, including the pyrazine ring, methoxy group, and methyl substituents, contribute to its unique chemical reactivity and physical properties. A thorough understanding of these properties is essential for its application in synthesis, analysis, and potential biological studies.

Physicochemical Properties

The physical and chemical properties of 2-Methoxy-3,5-dimethylpyrazine are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [2][3][4][5] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 177.72 °C (estimated) | [2] |

| Density | 1.043 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in alcohol. Water solubility is 1633 mg/L at 25 °C (estimated). | [2] |

| Vapor Pressure | 1.383 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 62.20 °C (144.00 °F) (estimated) | [2] |

| logP (o/w) | 1.672 (estimated) | [2] |

Spectral Data

The structural elucidation of 2-Methoxy-3,5-dimethylpyrazine is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

-

Methoxy protons (-OCH₃): A singlet expected around 3.9-4.1 ppm.

-

Methyl protons (-CH₃): Two distinct singlets for the two methyl groups, likely in the range of 2.3-2.6 ppm.

-

Aromatic proton (-CH=): A singlet for the lone proton on the pyrazine ring, expected to be in the downfield region, around 7.8-8.0 ppm.

Predicted ¹³C NMR Spectral Data:

-

Methoxy carbon (-OCH₃): Expected around 53-55 ppm.

-

Methyl carbons (-CH₃): Two distinct signals in the range of 20-23 ppm.

-

Aromatic carbons: Four distinct signals for the pyrazine ring carbons. The carbon bearing the methoxy group would be the most downfield, followed by the other substituted and unsubstituted carbons.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of 2-Methoxy-3,5-dimethylpyrazine. Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 138.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a methyl radical (CH₃•) from the methoxy group or the ring, leading to a fragment ion at m/z 123. Another potential fragmentation pathway is the loss of a formyl radical (CHO•) from the methoxy group, resulting in an ion at m/z 109. Further fragmentation of the pyrazine ring would also be observed.

Experimental Protocols

Synthesis of 2-Methoxy-3,5-dimethylpyrazine

A plausible synthetic route to 2-Methoxy-3,5-dimethylpyrazine involves the methoxylation of a corresponding chloropyrazine precursor.

Reaction Scheme:

Caption: Synthetic workflow for 2-Methoxy-3,5-dimethylpyrazine.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3,5-dimethylpyrazine in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol portion-wise. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the organic layer.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methoxy-3,5-dimethylpyrazine.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of 2-Methoxy-3,5-dimethylpyrazine, particularly for its detection in complex matrices.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

Experimental Conditions:

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-60 °C, followed by a temperature ramp to a final temperature of 250-280 °C. The specific ramp rates and hold times should be optimized for the separation of the target analyte from other matrix components.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Data Acquisition: Full scan mode for qualitative analysis and identification of fragmentation patterns. SIM mode for quantitative analysis, monitoring characteristic ions of 2-Methoxy-3,5-dimethylpyrazine (e.g., m/z 138, 123).

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

For trace analysis in liquid or solid samples, HS-SPME is a highly effective sample preparation technique.

-

Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, addition of a small amount of water may be beneficial.

-

Adsorption: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) with agitation.

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analyte onto the column.

Logical Relationships and Workflows